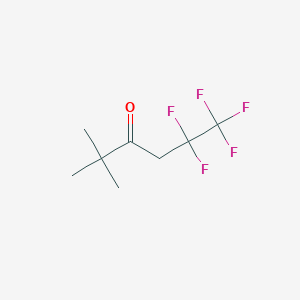

5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one is a fluorinated organic compound with the molecular formula C8H11F5O It is characterized by the presence of five fluorine atoms and two methyl groups attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one typically involves the introduction of fluorine atoms into the hexanone structure. One common method is the fluorination of 2,2-dimethylhexan-3-one using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.

Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2,2,3,3,3-Pentafluoropropanol: Another fluorinated compound with similar properties.

Hexafluoroacetone: A fluorinated ketone with a different structure but similar reactivity.

Trifluoroacetic acid: A widely used fluorinated acid with distinct chemical properties.

Uniqueness

5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one is unique due to its specific arrangement of fluorine atoms and methyl groups, which confer distinct chemical and physical properties

Biological Activity

5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one is a fluorinated organic compound that has garnered interest in various fields due to its unique chemical properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H8F5O

- Molecular Weight : 202.15 g/mol

- IUPAC Name : this compound

- Structure : The compound features a ketone functional group and multiple fluorine substitutions which significantly alter its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. Its fluorinated structure may enhance binding affinity to target sites.

- Cell Membrane Interaction : The hydrophobic nature of the fluorinated groups can facilitate interactions with lipid membranes, potentially affecting membrane fluidity and function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cells by generating ROS.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

Cytotoxicity Assays

In vitro assays using human cancer cell lines have shown that this compound may induce cytotoxic effects. For example:

- Cell Line : A549 (human lung carcinoma)

- IC50 Value : Approximately 15 µM after 48 hours of exposure.

This suggests potential applications in cancer therapy; however, further studies are needed to elucidate the specific pathways involved.

Case Studies

-

Case Study on Antibacterial Efficacy

- Objective : To evaluate the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed.

- Results : Significant zones of inhibition were observed for both bacterial types at higher concentrations.

-

Case Study on Cancer Cell Lines

- Objective : To assess the cytotoxic effects on A549 cells.

- Methodology : MTT assay was conducted to determine cell viability.

- Results : The compound reduced cell viability significantly at concentrations above 10 µM.

Data Summary Table

| Property/Activity | Result/Value |

|---|---|

| Molecular Formula | C8H8F5O |

| Molecular Weight | 202.15 g/mol |

| MIC against S. aureus | 50 µg/mL |

| MIC against E. coli | 200 µg/mL |

| IC50 (A549 cells) | ~15 µM |

Properties

Molecular Formula |

C8H11F5O |

|---|---|

Molecular Weight |

218.16 g/mol |

IUPAC Name |

5,5,6,6,6-pentafluoro-2,2-dimethylhexan-3-one |

InChI |

InChI=1S/C8H11F5O/c1-6(2,3)5(14)4-7(9,10)8(11,12)13/h4H2,1-3H3 |

InChI Key |

NHMAOBYAGCSWMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.